Ethyl 2-bromo-3-cyano-6-methylphenylacetate
Overview
Description
Ethyl 2-bromo-3-cyano-6-methylphenylacetate (EBCMP) is an important organic compound that has been used in a variety of fields, including synthetic organic chemistry, analytical chemistry, and pharmaceuticals. It is a versatile building block with a wide range of applications and has been studied extensively over the past few decades.
Mechanism of Action
Ethyl 2-bromo-3-cyano-6-methylphenylacetate is a proton donor, which means that it can donate a proton to other molecules. This proton donation is the basis of its mechanism of action. It can react with other molecules to form a variety of products, depending on the reaction conditions. For example, it can react with carboxylic acids to form esters, or with alcohols to form ethers.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, fungi, and viruses. It has also been shown to have anti-inflammatory and analgesic effects, as well as to have antioxidant and anticancer activities.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Ethyl 2-bromo-3-cyano-6-methylphenylacetate in laboratory experiments is its low cost and availability. It is also relatively easy to handle and store, and has a low toxicity. However, there are some limitations to using this compound in laboratory experiments. It is not very soluble in water, and is not very stable in the presence of light or heat.
Future Directions
Ethyl 2-bromo-3-cyano-6-methylphenylacetate has a wide range of potential applications in the fields of synthetic organic chemistry, analytical chemistry, and pharmaceuticals. Further research is needed to explore the full potential of this compound. In particular, further research is needed to explore its potential as an enzyme inhibitor, as an anticancer agent, and as a reagent in the synthesis of other compounds. Additionally, further research is needed to explore its potential as a model compound for studying the mechanism of enzyme-catalyzed reactions.
Scientific Research Applications
Ethyl 2-bromo-3-cyano-6-methylphenylacetate is widely used in scientific research. It has been used as a reagent in the synthesis of various compounds, including heterocyclic compounds, organometallic compounds, and pharmaceuticals. It has also been used in the preparation of various analytical reagents, such as cyclic voltammetry, liquid chromatography, and gas chromatography. In addition, this compound has been used as a model compound for studying the mechanism of enzyme-catalyzed reactions.
properties
IUPAC Name |
ethyl 2-(2-bromo-3-cyano-6-methylphenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO2/c1-3-16-11(15)6-10-8(2)4-5-9(7-14)12(10)13/h4-5H,3,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJTUUPVQFOOUJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=CC(=C1Br)C#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.